molecular formula C12H13NO B8620606 7-methyl-5-prop-2-enoxy-1H-indole

7-methyl-5-prop-2-enoxy-1H-indole

Cat. No.: B8620606
M. Wt: 187.24 g/mol
InChI Key: JXMIQZMPBWYBSX-UHFFFAOYSA-N
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Description

7-Methyl-5-prop-2-enoxy-1H-indole is a substituted indole derivative characterized by a methyl group at position 7 and a prop-2-enoxy (allyloxy) group at position 5. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.22 g/mol.

Synthesis of this compound may involve alkylation strategies similar to those described for related indoles. For example, highlights the use of NaH and propargyl bromide for N-alkylation of indoles . Adapting this method with allyl bromide could yield the target compound.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methyl-5-prop-2-enoxy-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-6-14-11-7-9(2)12-10(8-11)4-5-13-12/h3-5,7-8,13H,1,6H2,2H3

InChI Key

JXMIQZMPBWYBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-prop-2-enoxy-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methylindole.

    Allylation: The 5-position of the indole ring is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: The allylated product is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the allyloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-prop-2-enoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyloxy group or to hydrogenate the double bond in the allyloxy group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) in acetic acid.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated allyloxy derivatives or de-allylated products.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-methyl-5-prop-2-enoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-5-prop-2-enoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular properties, and synthesis methods of 7-methyl-5-prop-2-enoxy-1H-indole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Reference
This compound 7-CH₃, 5-OCH₂CHCH₂ C₁₂H₁₃NO 187.22 Alkylation (e.g., NaH, allyl bromide)
7-Methoxy-1H-indole 7-OCH₃ C₉H₉NO 148.17 Reacts with oxalyl chloride for derivatives
5-Benzyloxy-1H-indole-2-carboxylic acid 5-OBz, 2-COOH C₁₆H₁₃NO₃ 267.28 Alkaline hydrolysis of esters
5-Acetamido-1H-indole 5-NHCOCH₃ C₁₀H₁₀N₂O 174.20 Acetylation reactions
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 225.63 Pharmaceutical applications
5-(2-Hydroxy-2-propenyl)-1H-indole 5-CH₂CH(OH)CH₂ C₁₁H₁₁NO 173.21 Potential for further functionalization

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